Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that combines a quinazoline derivative with a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazoline derivative: This involves the reaction of 2,4-diamino-7-methylquinazoline with appropriate reagents to introduce the desired functional groups.
Coupling with piperidine: The quinazoline derivative is then coupled with piperidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Research: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: This compound shares the piperidine moiety but lacks the quinazoline derivative.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound has a similar piperidine structure but different functional groups.
Uniqueness
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its combination of a quinazoline derivative and a piperidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C20H29N5O3 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
tert-butyl 4-[(2,4-diamino-7-methylquinazolin-5-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29N5O3/c1-12-9-14-16(17(21)24-18(22)23-14)15(10-12)27-11-13-5-7-25(8-6-13)19(26)28-20(2,3)4/h9-10,13H,5-8,11H2,1-4H3,(H4,21,22,23,24) |
InChI Key |
NILKNAFPVNTQRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OCC3CCN(CC3)C(=O)OC(C)(C)C)C(=NC(=N2)N)N |
Origin of Product |
United States |
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